(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate
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Overview
Description
9H-fluoren-9-ylmethyl N-[1-(tert-butoxy)-3-oxopropan-2-yl]carbamate is a chemical compound with the molecular formula C23H27NO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-[1-(tert-butoxy)-3-oxopropan-2-yl]carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with N-(tert-butoxycarbonyl)-3-oxopropan-2-amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
In an industrial setting, the production of 9H-fluoren-9-ylmethyl N-[1-(tert-butoxy)-3-oxopropan-2-yl]carbamate can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and automated systems to ensure consistent product quality. The purification steps may include crystallization and recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
9H-fluoren-9-ylmethyl N-[1-(tert-butoxy)-3-oxopropan-2-yl]carbamate is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Peptide Synthesis: It is used as a protecting group for amino acids during peptide synthesis, allowing for selective deprotection and coupling reactions.
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: It is employed in the modification of biomolecules for various applications, including drug delivery and diagnostic assays.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-[1-(tert-butoxy)-3-oxopropan-2-yl]carbamate involves its ability to act as a protecting group in organic synthesis. The compound forms stable carbamate linkages with amino acids, protecting them from unwanted reactions during synthesis. The tert-butoxy group can be selectively removed under mild acidic conditions, allowing for the controlled release of the protected amino acid .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Succinimide: Another commonly used protecting group in peptide synthesis, known for its stability and ease of removal.
9H-Fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate: Similar in structure but with different reactivity and applications.
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl) (methyl)carbamate: Used in similar applications but with variations in reactivity and stability.
Uniqueness
9H-fluoren-9-ylmethyl N-[1-(tert-butoxy)-3-oxopropan-2-yl]carbamate is unique due to its specific combination of stability, reactivity, and ease of removal. These properties make it particularly valuable in peptide synthesis and other applications where selective protection and deprotection are crucial .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-22(2,3)27-13-15(12-24)23-21(25)26-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-12,15,20H,13-14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRZFXOQMUTNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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